(Z)-2-(2-oxoindolin-3-ylidene)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-(2-oxo-1H-indol-3-ylidene)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-5H,(H,11,14)(H,12,13)/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYPOGWFEKPXJQ-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C(=O)O)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Z 2 2 Oxoindolin 3 Ylidene Acetic Acid and Analogous Structures
Direct Synthesis Approaches to (Z)-2-(2-oxoindolin-3-ylidene)acetic acid
The direct synthesis of the this compound core has been approached through several classical and modern synthetic methodologies, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope.
Knoevenagel Condensation Protocols
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation and has been effectively applied to the synthesis of 2-(2-oxoindolin-3-ylidene) derivatives. This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group, followed by dehydration. In the context of the target molecule, isatin (B1672199) serves as the carbonyl-containing precursor.
A notable protocol for the synthesis of related α,β-unsaturated products from isatin involves the use of a proton donor-acceptor catalyst, such as piperidinium (B107235) acetate (B1210297). The reaction of isatin with active methylene compounds like malononitrile (B47326) or cyclic 1,3-diketones proceeds efficiently in water at elevated temperatures. While the direct condensation with acetic acid is less common, the use of malonic acid followed by decarboxylation represents a viable pathway to the desired acetic acid derivative.
The reaction mechanism commences with the deprotonation of the active methylene compound by the basic component of the catalyst (piperidine) to generate a nucleophilic enolate. This enolate then attacks the electrophilic C3-carbonyl of isatin. Subsequent protonation and dehydration steps lead to the formation of the exocyclic double bond characteristic of the 2-(2-oxoindolin-3-ylidene) moiety. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Table 1: Knoevenagel Condensation of Isatin with Active Methylene Compounds
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Isatin | Malononitrile | Piperidinium acetate | Water | 100 | 2-(2-oxo-1,2-dihydro-indol-3-ylidene)-malononitrile | High |
| Isatin | Dimedone | Piperidinium acetate | Water | 100 | 5,5-dimethyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)cyclohexane-1,3-dione | High |
Palladium-Catalyzed C-H Functionalization Strategies
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex organic molecules, offering a direct and atom-economical approach to bond formation. This strategy has been successfully employed in the synthesis of (E)-(2-oxoindolin-3-ylidene)methyl acetates, which are structurally analogous to the target acetic acid derivative.
In a representative protocol, N-arylpropiolamides undergo a palladium-catalyzed oxidative C-H functionalization reaction with carboxylic acids. nih.gov The reaction is typically catalyzed by palladium(II) acetate (Pd(OAc)₂) in the presence of an oxidant such as phenyliodine(III) diacetate (PhI(OAc)₂). This method allows for the direct coupling of a C-H bond with a carboxylic acid, leading to the formation of the desired enol-ester functionality. The reaction proceeds with high selectivity for the E-isomer.
The proposed mechanism involves the coordination of the palladium catalyst to the alkyne of the N-arylpropiolamide, followed by intramolecular cyclization and C-H activation. The resulting palladacycle then undergoes oxidative addition with the carboxylic acid, and subsequent reductive elimination affords the final product and regenerates the active palladium catalyst.
Table 2: Palladium-Catalyzed Synthesis of (E)-(2-oxoindolin-3-ylidene)methyl Acetates
| N-arylpropiolamide | Acid | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| N-phenylpropiolamide | Acetic acid | Pd(OAc)₂ | PhI(OAc)₂ | Toluene (B28343) | 100 | 85 |
| N-(4-methylphenyl)propiolamide | Acetic acid | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 100 | 82 |
| N-(4-chlorophenyl)propiolamide | Propionic acid | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 100 | 75 |
Synthesis of Substituted this compound Derivatives
The development of methods for the synthesis of substituted oxindole (B195798) derivatives, particularly those with a stereocenter at the C3 position, is of paramount importance for the exploration of their therapeutic potential.
Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindole Motifs
The construction of a quaternary stereocenter at the C3 position of the oxindole ring is a significant challenge in synthetic chemistry. Catalytic enantioselective methods provide an elegant solution to this problem, enabling the synthesis of chiral 3,3-disubstituted oxindoles with high levels of stereocontrol.
A highly effective strategy for the enantioselective synthesis of 3,3-disubstituted oxindoles involves the nucleophilic addition to the C3-carbonyl of isatin or its corresponding ketimines. The use of chiral catalysts allows for the facial discrimination of the prochiral isatin substrate, leading to the formation of enantioenriched products.
A wide range of nucleophiles, including organometallic reagents, enolates, and electron-rich arenes, have been successfully employed in these reactions. The choice of catalyst is critical and often involves chiral metal complexes or organocatalysts. For example, chiral N,N'-dioxide/metal complexes have been shown to be highly effective in promoting the enantioselective allylation of isatins with allylboronic acids, affording 3-allyl-3-hydroxyoxindoles in high yields and with excellent diastereo- and enantioselectivities.
Similarly, the enantioselective addition of terminal ynamides to isatins, catalyzed by a copper(I)-bisoxazolidine complex, provides access to 3-hydroxyoxindoles bearing a synthetically versatile ynamide moiety. Furthermore, rhodium-catalyzed enantioselective arylation of isatin-derived N-Boc ketimines with arylboroxines using chiral phosphite-olefin ligands has been developed for the synthesis of 3-aryl-3-amino-2-oxindoles. These methods underscore the versatility of catalytic enantioselective nucleophilic additions in generating a diverse array of chiral 3,3-disubstituted oxindoles.
Table 4: Catalytic Enantioselective Nucleophilic Additions to Isatin Derivatives
| Isatin Derivative | Nucleophile | Chiral Catalyst/Ligand | Metal | Product Type | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Isatin | Allylboronic acid | Chiral N,N'-dioxide | Lutetium(III) | 3-Allyl-3-hydroxyoxindole | up to 92 |
| Isatin | Terminal ynamide | Bisoxazolidine | Copper(I) | 3-(Aminoethynyl)-3-hydroxyoxindole | up to 99 |
| N-Boc-isatin ketimine | Arylboroxine | Chiral phosphite-olefin | Rhodium(I) | 3-Aryl-3-amino-2-oxindole | up to 98 |
Functionalization of Oxindole-Derived Alkenes
The functionalization of alkenes derived from oxindoles is a key strategy for creating diverse and complex molecular architectures. A notable example is the use of 3-alkenyl-oxindoles in catalytic [3+2] cycloaddition reactions. For instance, the reaction with trimethylenemethane (TMM) precursors, catalyzed by palladium, allows for the synthesis of spirocyclic oxindoles. When a chiral ligand is employed, this reaction can be performed asymmetrically, yielding products with high enantiopurity. whiterose.ac.uk This method is pivotal for producing stereochemically defined molecules, which is often crucial for their biological activity.
Another significant functionalization approach involves the reaction of isatin-derived para-quinone methides with sulfur ylides. This catalyst-free and controllable reaction provides a pathway to various valuable oxindole derivatives with high stereoselectivity. nih.gov These methodologies underscore the versatility of oxindole-derived alkenes as platforms for constructing intricate molecular frameworks.
Transformations Involving Diazooxindoles
Diazooxindoles are highly reactive intermediates that open up unique avenues for the synthesis of complex oxindole structures. One such transformation is the Hg(II)-catalyzed olefin cyclopropanation using diazo compounds, which is the first known example of its kind. nih.gov This reaction leads to the formation of spirocyclopropyl oxindoles, which are not only valuable pharmacophores but also serve as donor-acceptor cyclopropanes for further synthetic elaborations. nih.gov
Furthermore, catalyst-free reactions involving diazoacetamide (B1201003) have been developed for the synthesis of 3-halooxindoles. For instance, the use of N-fluorobenzenesulfonimide (NFSI) and N-bromosuccinimide (NBS) as halogen sources with diazoacetamide proceeds via a carbene pathway to construct 3-fluorooxindoles and 3-bromooxindoles, respectively. nih.gov These transformations highlight the utility of diazooxindoles in introducing functional groups and constructing strained ring systems within the oxindole scaffold.
Green Chemistry Principles in Oxindole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of oxindoles to create more sustainable and environmentally friendly processes. sjp.ac.lk These approaches focus on reducing waste, avoiding hazardous solvents, and minimizing energy consumption. sjp.ac.lk
Solvent-Free Reaction Environments
Solvent-free, or solid-state, reactions represent a significant step towards greener synthesis. A notable example is the Knoevenagel condensation of oxindole with substituted aromatic aldehydes under microwave-assisted, solvent-free conditions. ajgreenchem.com This method utilizes silica (B1680970) functionalized with (3-aminopropyl)triethoxysilane (APTES) as a reusable and eco-friendly reaction medium, affording 3-alkenyl oxindole derivatives in high yields (72-88%) within a short reaction time of 12 minutes. ajgreenchem.com Another approach involves the acidolysis of diethyl (2-oxoindolin-3-yl) phosphate (B84403) with concentrated hydrochloric acid under solvent-free and catalyst-free conditions to produce 3-chloro-1,3-dihydro-2H-indol-2-one. nih.gov
| Reactants | Conditions | Product | Yield | Reference |
| Oxindole, Aromatic Aldehydes | APTES-functionalized silica, Microwave | 3-Alkenyl oxindoles | 72-88% | ajgreenchem.com |
| Diethyl (2-oxoindolin-3-yl) phosphate, HCl | Solvent-free, Catalyst-free | 3-Chloro-1,3-dihydro-2H-indol-2-one | 19% | nih.gov |
Microwave-Assisted Synthetic Routes
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org The synthesis of 3-hydroxy-2-oxindole derivatives through the decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids is significantly enhanced by microwave activation, with reaction times reduced to 5-10 minutes and yields reaching up to 98%. mdpi.comnih.govresearchgate.net
Similarly, a microwave-assisted Cannizzaro/aldol reaction of paraformaldehyde and isatins provides a direct route to 3,3-disubstituted oxindoles. rsc.orgrsc.org In this process, paraformaldehyde acts as both a reductant and an electrophile, with simple inorganic bases like K2CO3 serving as the catalyst. rsc.orgrsc.org This method furnishes functionalized 3-hydroxymethyl-oxindole products in good to excellent yields. rsc.org
| Reactants | Conditions | Product | Yield | Reference |
| Substituted Isatins, Malonic/Cyanoacetic Acids | Microwave, 5-10 min | 3-Hydroxy-2-oxindoles | Up to 98% | mdpi.comnih.govresearchgate.net |
| Paraformaldehyde, Isatins | K2CO3, Microwave | 3-Hydroxymethyl-oxindoles | Good to Excellent | rsc.orgrsc.org |
Catalyst-Free Methodologies
Developing catalyst-free synthetic methods is a key goal of green chemistry, as it simplifies reaction procedures and avoids the use of potentially toxic and expensive catalysts. An on-water, catalyst-free, and atom-economical approach has been developed for the synthesis of 3-alkenyl oxindole derivatives from oxindole and various aldehydes. researchgate.netsjp.ac.lk Conducting the reaction on water at 100°C for 24 hours resulted in 100% conversion for the reaction between oxindole and benzaldehyde. researchgate.netsjp.ac.lk This method has been successfully applied to other aldehydes, such as furaldehyde, cinnamaldehyde, and vanillin, yielding the corresponding 3-alkenyl oxindoles. researchgate.netsjp.ac.lk
Another example is the catalyst-free Vinylogous Henry reaction for the synthesis of 3-substituted-3-hydroxy isoxazole-oxindole hybrids using water as the reaction medium. sjp.ac.lk This reaction between isatin and 3,5-dimethyl-4-nitroisoxazole (B73060) proceeds at 50°C, offering excellent yields (82%-99%) in a short time frame (45-120 minutes). sjp.ac.lk
| Reactants | Conditions | Product | Yield | Reference |
| Oxindole, Benzaldehyde | On-water, 100°C, 24h | 3-Benzylideneindolin-2-one | 100% conversion | researchgate.netsjp.ac.lk |
| Isatin, 3,5-Dimethyl-4-nitroisoxazole | Water, 50°C, 45-120 min | 3-Substituted-3-hydroxy isoxazole-oxindole hybrids | 82-99% | sjp.ac.lk |
Aqueous Reaction Media
Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. The use of water as a reaction medium is highly desirable in organic synthesis. As mentioned previously, the catalyst-free synthesis of 3-alkenyl oxindoles and 3-substituted-3-hydroxy isoxazole-oxindole hybrids has been successfully achieved in water. researchgate.netsjp.ac.lksjp.ac.lk These examples demonstrate the feasibility and benefits of employing aqueous media for the synthesis of oxindole derivatives, contributing to the development of more sustainable chemical processes.
Heterogeneous Catalysis (e.g., Nanomaterials)
The pursuit of sustainable and efficient chemical syntheses has led to the increasing use of heterogeneous catalysts, particularly nanomaterials, in the production of oxindole derivatives. These catalysts offer significant advantages, including high activity, selectivity, and the potential for recovery and reuse, which aligns with the principles of green chemistry. sjp.ac.lk Nanocomposite-mediated organic transformations have become a significant area of research in both material science and synthetic organic chemistry. sjp.ac.lk
One notable example is the use of calcite nanoflowers (CaCO3 NFs) as a novel heterogeneous catalyst for the Knoevenagel condensation between 2-oxindoles and aromatic aldehydes to produce C3-arylidene-oxindole derivatives. sjp.ac.lk This method is lauded for its cost-effectiveness, lower environmental toxicity, and the high catalytic activity and reusability of the catalyst, achieving excellent yields of up to 99%. sjp.ac.lk
In a similar vein, magnetic nanoparticles have been employed as effective catalysts. For instance, a nanocatalyst, MnFe2O4@NH2@2AB-Ni, was developed for the eco-friendly synthesis of spirooxindoles. rsc.org This catalyst, featuring a nickel complex immobilized on an amino-functionalized magnetic nanoparticle surface, facilitates the condensation reaction between isatins, cyclic 1,3-diketones, and barbituric acid or 2,6-diaminopyrimidine-4(3H)-one in water at 90 °C. rsc.org The use of water as a solvent further enhances the green credentials of this methodology. sjp.ac.lkrsc.org
Silver nanoparticles have also demonstrated catalytic efficacy in the synthesis of spirooxindoles. A series of these compounds were synthesized through the condensation reaction of isatin, a β-diketone, and enamines in water at 90 °C, catalyzed by Ag nanoparticles. rsc.org This approach resulted in high to excellent yields with short reaction times of 15–30 minutes. rsc.org Furthermore, zinc sulfide (B99878) (ZnS) nanoparticles have been utilized as a catalyst for the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] and spiro[chromene-4,3′-indoline] derivatives. rsc.org
The development of magnetic metal-organic frameworks (MOFs) as precursors for carbon-based nanostructures has opened new avenues in heterogeneous catalysis. A novel Cu-Co bimetallic nanoparticle catalyst supported on magnetic MOF-derived N-doped carbon has been synthesized and shown to have exceptional catalytic activity in C-N coupling and one-pot multicomponent reactions for the synthesis of oxindole derivatives. researchgate.net The high surface area and porous structure of this catalyst enhance mass transfer and reactant diffusion to the active sites, while the synergistic effect between the copper and cobalt nanoparticles contributes to its superior performance. researchgate.net
Below is a table summarizing various heterogeneous catalysts used in the synthesis of this compound analogs.
| Catalyst | Reaction Type | Substrates | Product | Key Advantages |
| Calcite Nanoflowers (CaCO3 NFs) | Knoevenagel Condensation | 2-oxindoles, Aromatic aldehydes | C3-arylidene-oxindoles | Cost-effective, low toxicity, reusable, high yield (up to 99%) sjp.ac.lk |
| MnFe2O4@NH2@2AB-Ni | Condensation | Isatins, Cyclic 1,3-diketones, Barbituric acid derivatives | Spirooxindoles | Eco-friendly, use of water as solvent rsc.org |
| Silver Nanoparticles | Condensation | Isatin, β-diketone, Enamines | Spirooxindoles | High to excellent yields, short reaction times (15-30 min) rsc.org |
| ZnS Nanoparticles | Condensation | Isatins, Activated methylene compounds, Dimedone/Pyrazolidinone | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole], Spiro[chromene-4,3′-indoline] | Efficient synthesis of diverse spirooxindole frameworks rsc.org |
| Cu-Co Bimetallic Nanoparticles on Magnetic MOF-derived N-doped Carbon | C-N Coupling, Multicomponent Reactions | - | Oxindole derivatives | High catalytic activity, stability, and recyclability due to synergistic effects and porous structure researchgate.net |
Regio- and Stereoselective Synthetic Control
The control of regio- and stereoselectivity is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecular architectures with desired biological activities. In the context of this compound and its derivatives, achieving such control is crucial for the development of potent and selective therapeutic agents.
A prime example of stereoselective synthesis is the unprecedented metal-free, one-pot tandem reaction for the synthesis of 2H-isoindolin-1,3-ylidenes from 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine. rsc.org This methodology affords a variety of highly functionalized ethyl (Z)-2-((Z)-3-(2-oxo-2-arylethylidene)-2,3-dihydro-1H-benzo[e]isoindol-1-ylidene)-acetates in very good to excellent yields (up to 91%) with high stereoselectivity. rsc.org The reaction is compatible with a wide range of functional groups. rsc.org
The 1,3-dipolar cycloaddition of 2-(2-oxoindoline-3-ylidene)acetates with nitrones provides a powerful tool for the synthesis of functionalized spiroisoxazolidines with good selectivity. mdpi.comnih.gov A key feature of these reactions is their reversibility, which allows for the control of the diastereoselectivity of the cycloaddition. mdpi.comnih.gov The reactions of 2-(2-oxoindoline-3-ylidene)acetates with C-carbamoyl nitrones in toluene at 80 °C proceed with both regio- and stereoselectivity to predominantly yield 5-spiroisoxazolidines. mdpi.com
Furthermore, the reactivity of E/Z isomers of alkyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate with azomethine ylides generated in situ from isatin and sarcosine (B1681465) or proline demonstrates a high degree of chemo-, regio-, and stereoselectivity. researchgate.net When reacting with the azomethine ylide of sarcosine, the E isomer of the dipolarophile participates exclusively, leading to the formation of dispiropyrrolidine-bisoxindoles. In contrast, with the azomethine ylide of proline, the Z isomer is the reactive partner, producing dispiropyrrolizidine-bisoxindoles as the sole product. researchgate.net This reaction, conducted in the environmentally benign ionic liquid [bmim]BF4, proceeds in excellent yields without the need for a catalyst and creates up to four stereogenic centers. researchgate.net
A palladium-catalyzed spirocyclization reaction has been reported to proceed via a diastereoselective insertion of an oxabicycle into a palladacycle, ultimately furnishing spirooxindoles with a cis-alkene that was previously inaccessible. nih.gov This method allows for the synthesis of spirooxindoles as single diastereomers. nih.gov
The following table provides examples of regio- and stereoselective syntheses of this compound analogs.
| Reaction Type | Reactants | Product | Selectivity | Key Features |
| One-pot Tandem Reaction | 2-(formylphenyl)acrylates, Phenacylazide | 2H-isoindolin-1,3-ylidenes | Stereoselective | Metal-free, good to excellent yields (up to 91%) rsc.org |
| 1,3-Dipolar Cycloaddition | 2-(2-oxoindoline-3-ylidene)acetates, Nitrones | 5-Spiroisoxazolidines | Regio- and Stereoselective | Reversibility allows for control of diastereoselectivity mdpi.comnih.gov |
| [3+2] Cycloaddition | Alkyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate (E/Z isomers), Azomethine ylides (from sarcosine or proline) | Dispiropyrrolidine-bisoxindoles or Dispiropyrrolizidine-bisoxindoles | Chemo-, Regio-, and Stereoselective | Exclusive participation of E or Z isomer depending on the azomethine ylide researchgate.net |
| Palladium-Catalyzed Spirocyclization | Aryl iodide, Oxabicycle | Spirooxindoles | Diastereoselective | Forms previously inaccessible cis-alkene spirooxindoles as a single diastereomer nih.gov |
Tailored Synthetic Strategies for Complex this compound Hybrids
1,3-Dipolar Cycloaddition Reactions with (Z)-2-(2-oxoindolin-3-ylidene)acetates as Dipolarophiles
The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the construction of five-membered heterocyclic rings. nih.gov In this context, (Z)-2-(2-oxoindolin-3-ylidene)acetates have proven to be excellent dipolarophiles, reacting with various 1,3-dipoles to generate complex spirooxindole scaffolds. mdpi.comresearchgate.netresearchgate.net
The reaction of 2-(2-oxoindoline-3-ylidene)acetates with functionalized aldo- and ketonitrones proceeds with good selectivity to afford novel, highly functionalized 5-spiroisoxazolidines. mdpi.comnih.gov The reversibility of this reaction is a significant advantage, as it enables the control of diastereoselectivity. mdpi.comnih.gov The resulting spiroisoxazolidine products are of considerable interest due to their potential biological properties and their utility as synthetic intermediates for the preparation of 1,3-aminoalcohols and β-lactams. mdpi.com
Another important class of 1,3-dipoles are azomethine ylides, which are often generated in situ. The reaction of isatin-derived azomethine ylides with (Z)-2-(2-oxoindolin-3-ylidene)acetates is a highly efficient and straightforward pathway for the construction of unique nitrogen-containing skeletons. researchgate.net For instance, the reaction between the E/Z isomers of alkyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate and azomethine ylides generated from the decarboxylative condensation of isatin and α-amino acids (sarcosine or proline) yields stereochemically diverse novel dispirobisoxindole derivatives. researchgate.net This [3+2] cycloaddition reaction creates up to four stereogenic centers with a high degree of control over the stereochemical outcome. researchgate.net
A three-component 1,3-dipolar cycloaddition of isatin-derived azomethine ylides with various dipolarophiles, including (Z)-2-(2-oxoindolin-3-ylidene)acetates, has been described as a chemically sustainable and catalysis-free method for the switchable synthesis of divergent N-fused pyrrolidinyl spirooxindoles. researchgate.net Additionally, the 1,3-dipolar cycloaddition of methyl 4-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetyl]phenylcarbamate with non-stabilized azomethine ylides occurs regioselectively to form the corresponding spiro compounds with a carbamate (B1207046) moiety. researchgate.net
The table below summarizes key 1,3-dipolar cycloaddition reactions involving (Z)-2-(2-oxoindolin-3-ylidene)acetates.
| 1,3-Dipole | Dipolarophile | Product | Key Features |
| Nitrones | 2-(2-oxoindoline-3-ylidene)acetates | 5-Spiroisoxazolidines | Good regio- and stereoselectivity; reversible reaction allows for diastereomeric control mdpi.comnih.gov |
| Azomethine Ylide (from Isatin and Sarcosine/Proline) | Alkyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate (E/Z isomers) | Dispiropyrrolidine-bisoxindoles or Dispiropyrrolizidine-bisoxindoles | High chemo-, regio-, and stereoselectivity; creates up to four stereogenic centers researchgate.net |
| Isatin-derived Azomethine Ylides | Diverse dipolarophiles | N-fused Pyrrolidinyl Spirooxindoles | Substrate-controlled, catalysis-free, three-component reaction researchgate.net |
| Non-stabilized Azomethine Ylides | Methyl 4-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetyl]phenylcarbamate | Spiro compounds with a carbamate moiety | Regioselective formation of spiro compounds researchgate.net |
Molecular Hybridization in the Design of Novel (Z)-2-(2-oxoindolin-3-ylidene) Scaffolds
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. rsc.org This approach aims to create novel molecules with enhanced affinity, efficacy, and selectivity, or with a dual mode of action. The (Z)-2-(2-oxoindolin-3-ylidene) scaffold is an attractive platform for molecular hybridization due to its inherent biological activities and synthetic accessibility.
A notable example of this strategy is the design and synthesis of novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives. nih.gov Inspired by the pharmacophoric features of the VEGFR-2 inhibitor sunitinib, this work integrates the privileged oxindole and thiazole scaffolds to create new hybrids with potent antiproliferative and VEGFR-2 inhibitory activities. nih.gov Several of the synthesized compounds exhibited significant cytotoxicity against a panel of human cancer cell lines, with some being more potent than the reference drug. nih.gov The most promising compound induced cell cycle arrest, promoted apoptosis, and upregulated caspase expression, highlighting the potential of this hybridization approach. nih.gov
Another study focuses on the synthesis of a new series of spirooxindoles that incorporate benzimidazole, triazole, and isatin moieties. mdpi.com These hybrid molecules are synthesized via a one-step [3+2] cycloaddition reaction. The resulting complex chemical architecture combines multiple pharmacophores, which could lead to novel biological activities. mdpi.com
The synthesis of (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides represents another application of molecular hybridization. nih.gov These compounds link two oxindole moieties through an acetohydrazide linker, creating a dimeric structure. Several of these hybrids have demonstrated notable cytotoxicity toward various human cancer cell lines. nih.gov
The following table presents examples of molecular hybridization based on the (Z)-2-(2-oxoindolin-3-ylidene) scaffold.
| Hybrid Scaffold | Synthetic Strategy | Rationale | Potential Application |
| 2-Oxoindolin-3-ylidene Thiazole | Condensation of hydrazide with aldehydes/ketones | Integration of oxindole and thiazole pharmacophores, inspired by sunitinib | Anticancer agents, VEGFR-2 inhibitors nih.gov |
| Spirooxindole-Benzimidazole-Triazole | [3+2] Cycloaddition | Combination of three bioactive heterocyclic moieties | Development of new therapeutic agents mdpi.com |
| Bis-oxindole (linked by acetohydrazide) | Condensation | Dimerization of the oxindole scaffold | Anticancer agents nih.gov |
Chemical Transformations and Derivatization of Z 2 2 Oxoindolin 3 Ylidene Acetic Acid
Functional Group Interconversions on the Oxindoline Ring System
The oxindole (B195798) ring system of (Z)-2-(2-oxoindolin-3-ylidene)acetic acid can undergo various functional group interconversions, enabling the synthesis of a diverse library of analogs. While the parent molecule itself is a key building block, modifications to the aromatic ring can significantly influence its chemical and biological properties.
Common transformations include electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, typically occurring at the 5- or 7-positions of the oxindole ring, directed by the activating effect of the lactam nitrogen and the deactivating effect of the carbonyl group. Subsequent reactions can further modify these introduced functional groups. For instance, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or diazotized to introduce a wide array of substituents.
Furthermore, the lactam NH group can be alkylated or acylated to introduce substituents at the N-1 position. This is often achieved by deprotonation with a suitable base followed by reaction with an electrophile. These modifications can alter the steric and electronic properties of the molecule, impacting its reactivity and biological activity.
Table 1: Examples of Functional Group Interconversions on the Oxindole Ring
| Reaction Type | Reagents and Conditions | Position of Modification | Resulting Functional Group |
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 5- and/or 7-position | Bromo (-Br) |
| Nitration | HNO₃, H₂SO₄ | 5-position | Nitro (-NO₂) |
| Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | 5-position | Amino (-NH₂) |
| N-Alkylation | NaH, Alkyl halide (e.g., CH₃I) | 1-position (N-1) | N-Alkyl |
| N-Acylation | Pyridine, Acetyl chloride | 1-position (N-1) | N-Acetyl |
Chemical Modifications at the Acetic Acid Side Chain
The acetic acid side chain of this compound is a primary site for chemical modifications, allowing for the synthesis of esters, amides, and other carboxylic acid derivatives. These transformations are fundamental for creating prodrugs, modulating solubility, and introducing new functional groups for further reactions.
Esterification is commonly performed by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. A wide variety of alcohols, from simple alkyl alcohols to more complex polyfunctional molecules, can be employed to generate a diverse range of esters.
Amide formation is another key modification, typically achieved by activating the carboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of a primary or secondary amine. This allows for the introduction of a vast array of substituents, significantly expanding the chemical space of the derivatives. The carboxylic acid can also be converted to an acid chloride, which readily reacts with amines to form amides. nih.govscienceopen.com
The exocyclic double bond in conjugation with the carbonyl group and the carboxylic acid moiety makes the side chain susceptible to nucleophilic addition reactions, further expanding the possibilities for derivatization.
Table 2: Chemical Modifications at the Acetic Acid Side Chain
| Derivative Type | Synthetic Method | Reagents |
| Esters | Fischer Esterification | Alcohol, H₂SO₄ (cat.) |
| Esters | Steglich Esterification | Alcohol, DCC, DMAP |
| Amides | Carbodiimide Coupling | Amine, EDC, HOBt |
| Amides | Acid Chloride Formation | SOCl₂ or (COCl)₂, then Amine |
| Hydrazides | Hydrazinolysis of Ester | Hydrazine (B178648) hydrate |
Formation of Spirocyclic Derivatives from this compound Precursors
The exocyclic double bond of this compound and its ester derivatives serves as a reactive dienophile or dipolarophile in various cycloaddition reactions, leading to the formation of complex spirocyclic oxindole derivatives. rsc.org These reactions are of significant interest as they allow for the rapid construction of three-dimensional molecular architectures from planar precursors.
One of the most powerful methods for constructing spiro-oxindoles is the [3+2] cycloaddition reaction. For example, the reaction of this compound esters with azomethine ylides, generated in situ from the decarboxylative condensation of isatin (B1672199) and an α-amino acid, affords spiro[pyrrolidine-3,3'-oxindoles] with high stereoselectivity. Similarly, nitrile oxides and nitrones can also participate in [3+2] cycloadditions to yield spiro[isoxazoline-5,3'-oxindoles] and spiro[isoxazolidine-5,3'-oxindoles], respectively.
[4+2] cycloaddition reactions, or Diels-Alder reactions, have also been employed to synthesize spirocyclic systems. In these reactions, the 2-oxoindolin-3-ylidene moiety acts as the dienophile, reacting with a suitable diene to form a spiro[cyclohexene-3,3'-oxindole] ring system. The use of chiral catalysts can induce enantioselectivity in these transformations, providing access to optically active spirocyclic compounds. rsc.org
Photochemically induced [2+2] cycloadditions represent another route to spirocyclic oxindoles, leading to the formation of highly strained spiro[cyclobutane-1,3'-oxindole] derivatives. rsc.org These spirocyclic compounds are valuable intermediates for further synthetic transformations.
Table 3: Cycloaddition Reactions for the Synthesis of Spirocyclic Derivatives
| Cycloaddition Type | Reactant Partner | Resulting Spirocycle |
| [3+2] Cycloaddition | Azomethine Ylide | Spiro[pyrrolidine-3,3'-oxindole] |
| [3+2] Cycloaddition | Nitrile Oxide | Spiro[isoxazoline-5,3'-oxindole] |
| [4+2] Cycloaddition (Diels-Alder) | Diene | Spiro[cyclohexene-3,3'-oxindole] |
| [2+2] Cycloaddition (Photochemical) | Alkene | Spiro[cyclobutane-1,3'-oxindole] |
Derivatization via Hydrazone and Thiosemicarbazone Formation
The carboxylic acid functionality of this compound can be converted into a hydrazide, which is a versatile intermediate for the synthesis of hydrazones and thiosemicarbazones. nih.gov These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.
The synthesis of the key hydrazide intermediate is typically achieved by converting the carboxylic acid to its corresponding methyl or ethyl ester, followed by treatment with hydrazine hydrate. This hydrazide can then be condensed with a variety of aldehydes and ketones to form the corresponding hydrazones. nih.gov The reaction is usually carried out in a protic solvent like ethanol, often with catalytic amounts of acid. nih.gov
Thiosemicarbazones can be synthesized by reacting the hydrazide with an appropriate isothiocyanate. nih.gov Alternatively, the parent carbonyl compound can be directly reacted with thiosemicarbazide. The resulting thiosemicarbazones possess a thiourea (B124793) moiety, which is a key structural feature for their biological activity.
The formation of hydrazones and thiosemicarbazones introduces additional nitrogen and, in the case of thiosemicarbazones, sulfur atoms, which can act as hydrogen bond donors and acceptors, as well as metal chelating sites. researchgate.net This significantly alters the physicochemical properties of the parent molecule and can lead to enhanced biological activity. researchgate.net
Table 4: Synthesis of Hydrazone and Thiosemicarbazone Derivatives
| Derivative | Intermediate | Reagents for Final Step |
| Hydrazone | (Z)-2-(2-oxoindolin-3-ylidene)acetohydrazide | Aldehyde or Ketone, Acid (cat.) |
| Thiosemicarbazone | (Z)-2-(2-oxoindolin-3-ylidene)acetohydrazide | Isothiocyanate |
| Thiosemicarbazone | Isatin-3-ylidene derivative (from decarboxylation) | Thiosemicarbazide |
Structure Activity Relationship Sar Studies: a Chemical and Mechanistic Perspective
Influence of Substituent Effects on the Oxindoline Core on Chemical Reactivity and Molecular Recognition
The oxindole (B195798) core of (Z)-2-(2-oxoindolin-3-ylidene)acetic acid has several positions where substituents can be added, and these modifications have been shown to greatly affect the compound's chemical reactivity and its ability to recognize and bind to biological targets. The aromatic ring of the oxindole, particularly at positions 4, 5, 6, and 7, is a versatile platform for introducing a variety of substituents that can alter the molecule's electronic properties, size, and shape, as well as its ability to form hydrogen bonds.
Research has shown that adding electron-donating or electron-withdrawing groups to the oxindole ring can change the electron density of the entire molecule. This, in turn, affects the reactivity of the exocyclic double bond and the acidity of the carboxylic acid group. For example, electron-withdrawing groups, such as halogens or nitro groups, can make the β-carbon of the acrylic acid portion more electrophilic and thus more susceptible to nucleophilic attack. On the other hand, electron-donating groups, like methoxy (B1213986) or amino groups, can increase the electron density, which may influence the compound's binding affinity to protein targets.
The type and position of these substituents are also crucial for molecular recognition. Specific functional groups can form key hydrogen bonds, electrostatic interactions, or van der Waals forces with amino acid residues in a protein's active site. For instance, a hydrogen bond donor at the 5-position of the oxindole ring might interact with a specific acceptor in a kinase binding pocket, leading to increased potency and selectivity of the inhibitor. The size and shape of the substituent also matter; a large, bulky group could either promote or hinder binding, depending on the shape of the target's active site.
A systematic study of these substituent effects is essential for the rational design of more effective and selective 2-oxindole-based compounds. The following table summarizes the influence of different substituents at various positions on the oxindole core.
| Position | Substituent | Effect on Chemical Reactivity | Impact on Molecular Recognition |
| 4 | Methoxy (-OCH3) | Electron-donating, may decrease the electrophilicity of the exocyclic double bond. | Can act as a hydrogen bond acceptor; its size may influence how it fits into the binding pocket. |
| 5 | Fluoro (-F) | Electron-withdrawing, increases electrophilicity. | Can form halogen bonds or favorable electrostatic interactions. |
| 5 | Bromo (-Br) | Electron-withdrawing, increases electrophilicity. | A larger halogen may form stronger halogen bonds and increase van der Waals interactions. |
| 6 | Chloro (-Cl) | Electron-withdrawing, increases electrophilicity. | Can participate in halogen bonding and alter the overall electronic properties for binding. |
| 7 | Nitro (-NO2) | Strongly electron-withdrawing, significantly increases electrophilicity. | Can act as a hydrogen bond acceptor and participate in strong electrostatic interactions. |
Stereochemical Considerations of the Exocyclic Double Bond (Z-/E-Isomerism) in Chemical Activity
The different stereochemistry of the Z- and E-isomers leads to different three-dimensional orientations of the acetic acid group relative to the oxindole core. This has a significant impact on how the molecule fits into a protein's binding site. In many cases, only one of the isomers can achieve the active conformation required for potent inhibition. For example, the specific geometry of the (Z)-isomer may allow for crucial hydrogen bonding interactions between the carboxylic acid group and key amino acid residues (such as the "hinge" region of a kinase), which may not be possible for the (E)-isomer due to steric hindrance or an unfavorable orientation.
The chemical reactivity of the isomers can also vary. The electronic distribution and accessibility of reactive centers in the molecule can be influenced by the stereochemistry of the double bond. This can affect the molecule's susceptibility to certain chemical reactions or its metabolic stability. The conversion between the Z- and E-isomers can occur under certain conditions, such as exposure to light or heat, which is an important consideration in drug development and formulation.
The following table highlights the key differences in chemical activity often observed between the Z- and E-isomers of 2-(2-oxoindolin-3-ylidene)acetic acid derivatives.
| Isomer | Relative Stability | Typical Biological Activity | Rationale for Activity Difference |
| (Z)-Isomer | Generally more stable. rsc.org | Often the more active isomer. | Favorable orientation for key interactions within the target's active site, such as hydrogen bonding with the hinge region of kinases. |
| (E)-Isomer | Generally less stable. rsc.org | Often less active or inactive. nih.gov | Steric hindrance or improper orientation of key functional groups prevents optimal binding to the target. |
Conformational Analysis and its Role in Chemical Interactions
Conformational analysis, using computational modeling and experimental methods like NMR spectroscopy, helps identify the low-energy, and therefore most common, conformations of the molecule in solution. These studies often show that the molecule exists in a dynamic equilibrium of several conformers. However, the "bioactive conformation"—the conformation the molecule adopts when bound to its target—is of the greatest interest.
The planarity of the oxindole ring system is a key feature, although slight puckering can occur. The orientation of the acetic acid side chain relative to this ring system is particularly important. The molecule's ability to adopt a specific, often relatively planar, conformation is frequently necessary for effective binding. This allows for optimal π-π stacking interactions with aromatic residues in the binding pocket and precise positioning of hydrogen bond donors and acceptors.
Factors that influence conformational preferences include intramolecular hydrogen bonding, steric repulsion between substituents, and the electronic effects of these substituents. Understanding the conformational landscape of these molecules is essential for designing derivatives with improved binding affinities, as modifications can be made to favor the adoption of the bioactive conformation.
Scaffold Modifications and Bioisosteric Replacements for Modulating Chemical Properties
To further explore the chemical space and optimize the properties of this compound, researchers often use scaffold modifications and bioisosteric replacements. researchgate.netnih.govnih.govresearchgate.net These strategies involve altering the core oxindole structure or replacing key functional groups with others that have similar physicochemical properties but may lead to improved potency, selectivity, or pharmacokinetic profiles.
Scaffold modifications can range from minor changes, such as altering the ring size (e.g., to a 7-membered azepinone), to more significant alterations, like replacing the oxindole with a different heterocyclic system (e.g., an indazole or a quinoline). These changes can fundamentally alter the molecule's shape, electronic properties, and the orientation of its key interaction points. The goal is to identify new scaffolds that can mimic the essential binding interactions of the original molecule while offering advantages in other properties.
Bioisosteric replacement is a more subtle approach where a specific functional group is exchanged for another with similar steric and electronic characteristics. nih.govscispace.com For the this compound scaffold, a common bioisosteric replacement is for the carboxylic acid group. While the carboxylate is often crucial for forming key hydrogen bonds, it can also lead to poor cell permeability and rapid metabolism. Bioisosteres such as tetrazoles, hydroxamic acids, or acylsulfonamides can often replicate the hydrogen bonding interactions of the carboxylic acid while offering improved drug-like properties.
The following table provides examples of scaffold modifications and bioisosteric replacements for the this compound framework and their potential impact on chemical properties.
| Original Group/Scaffold | Bioisosteric Replacement/Scaffold Modification | Rationale and Potential Impact on Chemical Properties |
| Carboxylic Acid (-COOH) | Tetrazole | Mimics the acidity and hydrogen bonding pattern of the carboxylate; may improve metabolic stability and cell permeability. |
| Carboxylic Acid (-COOH) | Acylsulfonamide | Can act as a hydrogen bond donor and acceptor; may enhance binding affinity and alter solubility. |
| Oxindole Scaffold | Indazole Scaffold | Presents a different arrangement of hydrogen bond donors and acceptors; can lead to altered selectivity profiles. |
| Lactam Carbonyl (C=O) | Sulfone (SO2) | Changes the geometry and electronic properties; can act as a hydrogen bond acceptor but with different characteristics. |
Through these carefully considered modifications, chemists can fine-tune the chemical properties of the this compound scaffold to develop new molecules with optimized activity and therapeutic potential.
Computational Chemistry Applications in the Investigation of Z 2 2 Oxoindolin 3 Ylidene Acetic Acid
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for studying organic molecules like (Z)-2-(2-oxoindolin-3-ylidene)acetic acid, providing a balance between accuracy and computational cost. DFT calculations are instrumental in determining a wide range of molecular properties, from optimized geometries to spectroscopic parameters. nih.govnih.gov
A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. nih.gov This is crucial for understanding the molecule's intrinsic shape and steric properties.
DFT methods, such as the widely used B3LYP functional, can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov These theoretical structures can be validated by comparison with experimental data from X-ray crystallography of closely related compounds, such as methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate. nih.gov For this family of molecules, the indole (B1671886) ring system is essentially planar, with the five- and six-membered rings being almost coplanar. nih.gov
Furthermore, DFT can be used to explore the energetic landscape, comparing the relative stabilities of different isomers. For instance, the relative energies of the (Z) and (E) isomers can be calculated to predict their equilibrium ratio. researchgate.net These calculations help to understand which conformation is thermodynamically favored.
Table 1: Selected Optimized Geometrical Parameters of an Oxoindolinylidene Scaffold Note: Data is illustrative of typical parameters for this class of compounds based on crystallographic data of analogues.
| Parameter | Value (Å or °) | Reference |
| C=C (exocyclic) | ~1.35 Å | nih.gov |
| C=O (amide) | ~1.23 Å | nih.gov |
| Dihedral Angle (indole rings) | ~1.76° | nih.gov |
| Inclination of acetate (B1210297) chain | ~12.49° | nih.gov |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. DFT calculations provide accurate energies and visualizations of these orbitals for this compound.
HOMO: Represents the ability to donate an electron and is associated with reactivity towards electrophiles.
LUMO: Represents the ability to accept an electron and is associated with reactivity towards nucleophiles.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small HOMO-LUMO gap indicates high chemical reactivity, greater polarizability, and lower kinetic stability, suggesting the molecule is more likely to undergo electronic transitions. nih.gov Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Data Note: The following values are representative for compounds with the oxoindolinylidene scaffold and demonstrate typical results from DFT calculations.
| Parameter | Energy (eV) | Significance |
| EHOMO | -6.21 | Electron-donating ability |
| ELUMO | -1.29 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.92 | Chemical reactivity & stability |
DFT calculations are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental data.
IR Spectroscopy: DFT can compute the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional modes of the chemical bonds. The calculated IR spectrum can be compared with experimental FT-IR data to confirm the presence of specific functional groups, such as the C=O stretches of the amide and carboxylic acid, and the N-H bend. nih.govresearchgate.net
NMR Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts can be calculated. These predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum. This method calculates the energies of electronic transitions, such as the π → π* transitions responsible for the molecule's absorption in the ultraviolet-visible region. The calculated maximum absorption wavelength (λmax) can be directly compared with experimental UV-Vis spectra to understand the electronic properties of the chromophore. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Sampling
While DFT is excellent for finding minimum energy structures, this compound is a flexible molecule that exists as an ensemble of different conformations in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov
By simulating the molecule in a solvent box (typically water) for nanoseconds or longer, MD can explore the accessible conformational space. researchgate.net This process, known as conformational sampling, is crucial for understanding:
The flexibility of the acetic acid side chain relative to the rigid oxoindoline core.
The range of shapes the molecule can adopt, which is critical for its ability to bind to a biological target. nih.gov
The influence of solvent on the molecule's structure and dynamics.
Advanced MD techniques can accelerate conformational sampling to overcome energy barriers and provide a more comprehensive picture of the molecule's dynamic behavior in a physiological environment. nih.govbiorxiv.org
In Silico Exploration of Reaction Mechanisms and Reactivity
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, which is often synthesized via Knoevenagel condensation, DFT can be used to map the entire reaction pathway. researchgate.net This involves:
Identifying the structures of reactants, intermediates, and products.
Locating the transition state structures that connect these species.
Calculating the activation energies for each step of the reaction.
By comparing the energies of different potential pathways, chemists can determine the most likely mechanism. This detailed understanding allows for the optimization of reaction conditions to improve yields and selectivity. mdpi.com Furthermore, reactivity descriptors derived from DFT, such as electrostatic potential maps and Fukui functions, can predict the most reactive sites on the molecule, providing insights into how it will interact with other reagents. nih.gov
Molecular Docking for Ligand-Target Interaction Prediction (Focus on Chemical Binding)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting how a molecule like this compound might interact with a biological target at the atomic level. biointerfaceresearch.com
The process involves placing the 3D structure of the ligand, obtained from methods like DFT geometry optimization, into the binding site of a protein. A scoring function is then used to estimate the binding affinity, with more negative scores typically indicating a more favorable interaction. biointerfaceresearch.com
The key output of molecular docking is the predicted binding mode, which details the specific chemical interactions between the ligand and the protein's amino acid residues. For the oxoindoline scaffold, these interactions commonly include:
Hydrogen Bonds: The amide N-H group, the carbonyl oxygens, and the carboxylic acid group are all potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The aromatic benzene (B151609) ring of the oxoindoline core can form favorable hydrophobic and π-π stacking interactions with aromatic residues in the binding site. nih.gov
These predictions provide a rational basis for understanding the molecule's biological activity and for designing new derivatives with improved binding affinity and selectivity. nih.gov
Table 3: Example of Molecular Docking Results for an Oxoindolinylidene-based Ligand Note: This table illustrates typical interactions and scores observed for this class of compounds when docked into a protein active site.
| Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Kinase A | -8.2 | ASP40, GLY38 | Hydrogen Bond |
| Oxidoreductase B | -7.5 | PHE112, TRP286 | π-π Stacking |
| Transferase C | -9.1 | LYS18, THR19 | Hydrogen Bond, Hydrophobic |
Advanced Analytical Techniques for the Comprehensive Characterization of Z 2 2 Oxoindolin 3 Ylidene Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (Z)-2-(2-oxoindolin-3-ylidene)acetic acid and its derivatives in solution. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.
In the ¹H NMR spectra of derivatives of this compound, the chemical shifts (δ) of the protons provide significant structural information. For instance, the protons of the oxoindoline ring system typically appear in the aromatic region of the spectrum. The NH proton of the indolinone ring, when present, is often observed as a singlet at a downfield chemical shift, indicating its acidic nature.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons of the oxoindolinone and carboxylic acid groups are characteristically found at low field strengths. The carbon atoms of the aromatic rings and the exocyclic double bond also exhibit distinct chemical shifts that are sensitive to the substitution pattern on the molecule.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, further solidifying the structural assignment.
Table 1: Representative ¹H NMR Spectral Data for a Derivative of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (indolinone) | 11.55 | s | - |
| Aromatic-H | 7.16 - 8.21 | m | - |
| CH (acetic acid) | - | - | - |
| OH (carboxylic acid) | - | - | - |
Note: The data presented is for (Z)-2-(Benzo[d]thiazol-2-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile, a related derivative. Specific data for the parent acetic acid was not available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound.
In addition to molecular weight determination, MS, particularly tandem mass spectrometry (MS/MS), provides valuable information about the structure of the molecule through the analysis of its fragmentation pattern. When the molecule is ionized and subjected to fragmentation, it breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure.
Common fragmentation pathways for derivatives of this compound may include the loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The fragmentation of the oxoindoline ring and the side chain can also provide valuable structural information. For example, cleavage of the bond between the oxoindoline ring and the exocyclic double bond is a likely fragmentation pathway.
Table 2: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| [M]+• | Molecular Ion |
| [M - H₂O]+• | Loss of water |
| [M - COOH]+ | Loss of carboxylic acid group |
| [M - CO - COOH]+ | Loss of carbon monoxide and carboxylic acid group |
Note: This table represents predicted fragmentation patterns based on the structure of the parent compound. Specific experimental data was not available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific chemical bonds.
Key characteristic absorption bands for this class of compounds include:
O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with the C-H stretching vibrations.
N-H stretch: For derivatives with a proton on the indolinone nitrogen, a sharp to moderately broad absorption is expected in the region of 3100-3500 cm⁻¹.
C=O stretch: Two distinct and strong absorption bands are typically observed for the carbonyl groups. The lactam carbonyl of the oxoindoline ring usually absorbs at a higher wavenumber (around 1700-1740 cm⁻¹) compared to the conjugated carbonyl of the carboxylic acid (around 1680-1710 cm⁻¹).
C=C stretch: The stretching vibration of the exocyclic carbon-carbon double bond and the aromatic ring C=C bonds typically appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
C-O stretch: The stretching vibration of the carbon-oxygen single bond of the carboxylic acid is expected in the 1210-1320 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Amide (Lactam) | N-H stretch | 3100-3500 |
| Carbonyl (Lactam) | C=O stretch | 1700-1740 |
| Carbonyl (Carboxylic Acid) | C=O stretch | 1680-1710 |
| Alkene/Aromatic | C=C stretch | 1450-1650 |
| Carboxylic Acid | C-O stretch | 1210-1320 |
X-ray Crystallography for Definitive Solid-State Structure Determination
The analysis of the crystal structures of these derivatives reveals important information about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compounds. The planarity of the oxoindoline ring system and the conformation of the acetic acid side chain are also key features that can be precisely determined.
Table 4: Crystallographic Data for a Derivative of this compound
| Parameter | (Z)-2-(3-(2-(4-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl) acetic acid abo.fi |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.8425(7) |
| b (Å) | 14.1931(16) |
| c (Å) | 17.0132(17) |
| β (°) | 101.044(3) |
| V (ų) | 1621.1(3) |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives results in the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals.
The UV-Vis spectra of these compounds are characterized by one or more absorption bands, with the wavelength of maximum absorption (λmax) being indicative of the extent of conjugation in the molecule. The extended π-system, encompassing the oxoindoline ring, the exocyclic double bond, and the carboxylic acid group, gives rise to characteristic π → π* transitions. In addition, the presence of heteroatoms with lone pairs of electrons (oxygen and nitrogen) can lead to n → π* transitions.
The position and intensity of the absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. For example, derivatives of 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles exhibit absorption maxima in the range of 515-550 nm in DMSO, corresponding to their colored nature. nih.gov
Table 5: Electronic Transitions and Expected λmax for this compound
| Electronic Transition | Chromophore | Expected λmax Range (nm) |
| π → π | Conjugated system | 250-400 |
| n → π | Carbonyl groups | 300-500 |
Note: The expected λmax ranges are estimations based on the structure and related compounds. Specific experimental data for the parent compound was not available.
Thermal Analysis Techniques (e.g., TGA, DTA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram of this compound would be expected to show a mass loss corresponding to the decarboxylation of the carboxylic acid group at elevated temperatures. The temperature at which this decomposition occurs provides an indication of the thermal stability of the compound. Further decomposition at higher temperatures would lead to the breakdown of the oxoindoline ring.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. A DTA curve can reveal information about physical and chemical changes that are not accompanied by a change in mass, such as melting, crystallization, and solid-state phase transitions. Endothermic events, such as melting, will appear as a downward peak, while exothermic events, such as decomposition, will appear as an upward peak.
While specific TGA and DTA data for this compound were not found in the reviewed literature, the general behavior of organic carboxylic acids and heterocyclic compounds suggests that the initial decomposition would likely involve the loss of the carboxylic acid group, followed by the degradation of the heterocyclic core at higher temperatures.
Q & A
Q. How can the ionization constants (pKa) of (Z)-2-(2-oxoindolin-3-ylidene)acetic acid derivatives be experimentally determined?
Methodological Answer: The ionization constants of derivatives can be measured via potentiometric titration in a mixed solvent system (e.g., 1,4-dioxane-water, 60:40 v/v) at 298 K using a glass indicator electrode and a saturated silver chloride reference electrode. Three analytical runs ensure reproducibility. Substituent effects on pKa can be analyzed using correlation equations (e.g., pK = f(σ)), enabling QSAR studies for pharmacophore optimization .
Q. What spectroscopic techniques are critical for characterizing synthetic derivatives of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, NH, carbonyl, C=N) via absorption bands (e.g., υ ~1705 cm⁻¹ for C=O).
- ¹H/¹³C NMR : Resolves substituent effects (e.g., methylene protons at δ 4.65 ppm for acetic acid derivatives, aromatic protons at δ 7.10–9.22 ppm) and confirms regioselectivity in condensation reactions.
- Elemental Analysis : Validates synthetic purity. Example protocols are detailed for thiazole-oxoindole hybrids .
Q. What synthetic strategies are effective for introducing amino acid moieties into this compound derivatives?
Methodological Answer: Esterification or condensation reactions with amino acid ethyl esters (e.g., glycine) in acetic acid with catalytic sodium acetate yield hybrids. Structural confirmation via ¹H NMR includes signals for ethoxy groups (quartet at δ 4.20 ppm, triplet at δ 1.21 ppm) and methylene groups (δ 4.0 ppm). Recrystallization from 1,4-dioxane ensures purity .
Q. How is the pharmacological activity of these derivatives screened in vitro?
Methodological Answer: Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HepG2, MCF-7) at concentrations ≤50 µM, with IC₅₀ calculations from triplicate experiments. Thiazole derivatives with thioxo groups (e.g., compound 5 ) show enhanced activity due to improved electrophilicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the Z-configuration of this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths and angles. For example, the C=C bond in the Z-isomer is ~1.38 Å, distinct from the E-configuration. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks, critical for validating tautomeric forms .
Q. How do conflicting pKa values from potentiometric titration and computational models arise, and how can they be reconciled?
Methodological Answer: Discrepancies often stem from solvent effects (e.g., dielectric constant of dioxane-water mixtures) or neglect of tautomerism. Validate experimental pKa with DFT calculations (B3LYP/6-311++G**) using explicit solvent models. Statistical analysis (R² > 0.95) ensures correlation reliability for QSAR .
Q. What role do hydrogen-bonding patterns play in the crystallographic packing of these derivatives?
Methodological Answer: Graph set analysis (e.g., Etter’s notation) identifies motifs like D (donor)-A (acceptor) chains. For example, N–H···O interactions (2.8–3.0 Å) stabilize layered structures. Hydrogen bonding influences solubility and bioavailability, requiring refinement in SHELXL with Hirshfeld surface analysis .
Q. How can regioselectivity challenges in thiazole-oxoindole hybrid synthesis be systematically addressed?
Methodological Answer: Kinetic vs. thermodynamic control is assessed by varying reaction temperature and catalysts. For example, acetic acid/sodium acetate promotes condensation at the endocyclic methylene (position 5) over exocyclic sites. Monitor progress via TLC and isolate intermediates for NMR comparison .
Q. What computational methods optimize structure-activity relationships (SAR) for nootropic derivatives?
Methodological Answer: Molecular docking (AutoDock Vina) against targets like NMDA receptors, paired with MD simulations (GROMACS), identifies key interactions (e.g., π-π stacking with indole rings). QSAR models using Hammett σ constants predict bioactivity trends, validated via leave-one-out cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
